molecular formula C6H7N3O3 B8817325 2-(4,6-Dihydroxypyrimidin-2-yl)acetamide CAS No. 960371-40-8

2-(4,6-Dihydroxypyrimidin-2-yl)acetamide

Cat. No.: B8817325
CAS No.: 960371-40-8
M. Wt: 169.14 g/mol
InChI Key: YMNQUXSIHDBIAK-UHFFFAOYSA-N
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Description

2-(4,6-Dihydroxypyrimidin-2-yl)acetamide is a pyrimidine derivative featuring a central pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, linked to an acetamide moiety at position 2. The hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and molecular interactions, while the acetamide group contributes to structural diversity and bioactivity .

Properties

CAS No.

960371-40-8

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)acetamide

InChI

InChI=1S/C6H7N3O3/c7-3(10)1-4-8-5(11)2-6(12)9-4/h2H,1H2,(H2,7,10)(H2,8,9,11,12)

InChI Key

YMNQUXSIHDBIAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)CC(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrimidine Ring

Methyl vs. Hydroxyl Substitutions
  • Compound : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
    • Key Differences : Methyl groups at positions 4 and 6 instead of hydroxyls.
    • Impact :
  • Lipophilicity : Methyl groups increase hydrophobicity, reducing aqueous solubility compared to the hydroxylated target compound.
  • Biological Activity : The sulfanyl (-S-) linker may enhance thiol-mediated interactions with biological targets, as seen in enzyme inhibition .
Methoxy vs. Hydroxyl Substitutions
  • Compound : N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide ()
    • Key Differences : Methoxy (-OCH₃) groups at positions 4 and 5.
    • Impact :
  • Electronic Effects : Methoxy groups are electron-donating via resonance, directing electrophilic attacks to specific ring positions.
  • Solubility : Methoxy groups are less polar than hydroxyls, lowering water solubility but improving membrane permeability.
  • Crystallinity : The compound exhibits a well-defined crystal structure (R factor = 0.047), suggesting stability and reproducibility in synthesis .

Modifications to the Acetamide Moiety

Sulfamoylphenyl Substituents
  • Compound : 2-[(5-Acetamido-4-hydroxy-6-oxopyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide ()
    • Key Differences : A sulfamoylphenyl group replaces the pyridinyl or simple aryl groups.
    • Impact :
  • Pharmacokinetics : The bulky sulfamoyl group may hinder passive diffusion but improve target specificity (e.g., carbonic anhydrase inhibition).
  • Acid-Base Properties : Sulfamoyl groups increase acidity, favoring salt formation for enhanced bioavailability .
Amino and Hydroxyl Combinations
  • Compound: N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate () Key Differences: An amino (-NH₂) group at position 2 and hydroxyls at 4/6. Impact:
  • Hydrogen Bonding: The amino group introduces additional H-bond donors, improving interactions with DNA/RNA or enzymes.
  • Hydration : The dihydrate form (two water molecules) enhances stability and solubility compared to anhydrous forms .

Physicochemical and Structural Properties

Property Target Compound Methyl Analog () Methoxy Analog ()
Substituents 4,6-OH 4,6-CH₃ 4,6-OCH₃
Solubility (Water) High (polar OH groups) Low (hydrophobic CH₃) Moderate (less polar OCH₃)
Crystal Packing Planar (r.m.s. deviation ~0.039 Å) Planar (r.m.s. deviation ~0.039 Å) Planar (R factor = 0.047)
Metabolic Stability Potential glucuronidation sites Slower metabolism (CH₃) Moderate (OCH₃ demethylation)

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